1,3-Propanediol

Catalog No.
S8046106
CAS No.
345260-48-2
M.F
C3H8O2
M. Wt
76.09 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,3-Propanediol

CAS Number

345260-48-2

Product Name

1,3-Propanediol

IUPAC Name

propane-1,3-diol

Molecular Formula

C3H8O2

Molecular Weight

76.09 g/mol

InChI

InChI=1S/C3H8O2/c4-2-1-3-5/h4-5H,1-3H2

InChI Key

YPFDHNVEDLHUCE-UHFFFAOYSA-N

SMILES

C(CO)CO

solubility

In water, 1.0X10+6 mg/L at 25 °C (est)
Miscible with water
Very soluble in ethyl ether; slightly soluble in benzene
Miscible with alcohol

Canonical SMILES

C(CO)CO

Propane-1,3-diol is the simplest member of the class of propane-1,3-diols, consisting of propane in which one hydrogen from each methyl group is substituted by a hydroxy group. A colourless, viscous, water-miscible liquid with a high (210℃) boiling point, it is used in the synthesis of certain polymers and as a solvent and antifreeze. It has a role as a protic solvent and a metabolite.
1,3-propandiol is a natural product found in Vitis vinifera and Arabidopsis thaliana with data available.
1,3-propanediol is a metabolite found in or produced by Saccharomyces cerevisiae.

1,3-Propanediol, with the molecular formula C₃H₈O₂, is a three-carbon diol characterized by its colorless, viscous liquid state. It is miscible with water and exhibits properties typical of alcohols. This compound has two primary hydroxyl groups, which contribute to its reactivity and utility in various chemical applications . It is also known by several other names, including trimethylene glycol and propane-1,3-diol.

,3-Propanediol in Sustainable Polymer Production

1,3-Propanediol (1,3-PDO) is a valuable platform chemical with significant applications in scientific research, particularly for the development of sustainable bio-based polymers. Traditionally, polymers are derived from petroleum-based resources. However, research is increasingly focused on finding renewable alternatives ().

1,3-PDO serves as a building block for the production of polyesters like polytrimethylene terephthalate (PTT) (). PTT is considered a promising bio-based alternative to Nylon, particularly in the textile and carpet industries, due to its similar properties ().

Research efforts are ongoing to optimize the production of 1,3-PDO through fermentation using various microorganisms. This approach offers a more sustainable and environmentally friendly alternative to traditional chemical synthesis methods ().

,3-Propanediol Production via Microbial Fermentation

A key area of scientific research focuses on developing efficient and cost-effective methods for producing 1,3-PDO biologically. Scientists are exploring various microorganisms, including genetically modified bacteria, for their ability to convert readily available feedstocks like glycerol, a byproduct of biodiesel production, into 1,3-PDO (). Optimizing fermentation processes to improve yields and productivity of 1,3-PDO is a crucial aspect of this research ().

Typical of alcohols. It can undergo condensation with carboxylic acids to form esters and react with isocyanates to yield urethanes. One notable reaction involves the formation of 1,3-dioxane when reacted with acetone .

The compound can also be produced through the hydrogenolysis of glycerol, where glycerol is dehydrated to form intermediates that are subsequently hydrogenated to yield 1,3-propanediol . The reaction pathway typically involves the conversion of glycerol to 3-hydroxypropanal followed by hydrogenation under specific conditions .

1,3-Propanediol exhibits some biological activity and is utilized in various biochemical processes. It serves as a substrate for specific enzymes such as 1,3-propanediol dehydrogenase, which catalyzes the conversion of 1,3-propanediol to 3-hydroxypropanal . This enzymatic reaction plays a role in microbial metabolism and may have implications for biotechnological applications.

The synthesis of 1,3-propanediol can be achieved through several methods:

  • Hydrolysis of Acrolein: This involves hydrolyzing acrolein to form 3-hydroxypropanal, which is then hydrogenated to produce 1,3-propanediol. This method operates under weakly acidic conditions and typically yields around 45% of the desired product .
  • Hydroformylation of Ethylene Oxide: Ethylene oxide can be hydroformylated to produce 3-hydroxypropionaldehyde, which is subsequently hydrogenated. This method can yield up to 92% but may be economically unfeasible due to high catalyst concentrations and solvent use .
  • Biotechnological Processes: Certain microorganisms can convert glucose or glycerol into 1,3-propanediol. For example, genetically modified strains of Escherichia coli have been used effectively for this purpose .

1,3-Propanediol has diverse applications across various industries:

  • Polymer Production: It serves as a key building block in synthesizing polytrimethylene terephthalate and other polyesters.
  • Solvent Use: The compound is widely used as a solvent in various chemical processes.
  • Antifreeze Agent: Due to its low freezing point, it is utilized in antifreeze formulations.
  • Cosmetics and Personal Care Products: Its moisturizing properties make it a common ingredient in skincare formulations .

Interaction studies involving 1,3-propanediol primarily focus on its biological interactions and metabolic pathways within microorganisms. Research indicates that it can be metabolized by certain bacteria through enzymatic reactions that convert it into other valuable compounds. These studies are crucial for developing biotechnological applications that leverage microbial metabolism for producing chemicals sustainably .

Several compounds are structurally similar to 1,3-propanediol. Here’s a comparison highlighting their uniqueness:

Compound NameMolecular FormulaKey Features
1,2-PropanediolC₃H₈O₂Has one secondary hydroxyl group; more thermodynamically stable than 1,3-propanediol.
Ethylene GlycolC₂H₆O₂Commonly used as an antifreeze; has two primary hydroxyl groups like 1,2-propanediol but fewer carbons.
GlycerolC₃H₈O₃Contains three hydroxyl groups; used extensively in pharmaceuticals and cosmetics but has different reactivity due to an additional hydroxyl group.
Butylene GlycolC₄H₁₀O₂A four-carbon diol; used in cosmetics and personal care products; similar reactivity but longer carbon chain.

1,3-Propanediol's unique structure with two primary hydroxyl groups allows it to participate in reactions that are distinct from those of its isomers and related compounds. Its applications in polymer production and as a biodegradable solvent further distinguish it from similar compounds.

Physical Description

Liquid; Liquid, Other Solid
Colorless to pale yellow liquid; [Merck Index] Colorless odorless liquid; [Alfa Aesar MSDS]

Color/Form

Colorless to pale yellow, very viscid liquid

XLogP3

-1

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

76.052429494 g/mol

Monoisotopic Mass

76.052429494 g/mol

Boiling Point

210-212 °C

Flash Point

Flash Point: 174 °F/ 345 °C /closed cup/

Heavy Atom Count

5

Taste

Sweet

Density

1.0597 at 20 °C/4 °C

UNII

5965N8W85T

Related CAS

31714-45-1
345260-48-2

Vapor Pressure

0.04 [mmHg]
0.0441 mm Hg at 25 °C

Wikipedia

1,3-propanediol

Use Classification

EPA Safer Chemical Functional Use Classes -> Enzymes and Enzyme Stabilizers;Solvents
Safer Chemical Classes -> Green circle - The chemical has been verified to be of low concern

Methods of Manufacturing

One commercial route to 1,3-propanediol starts from acrolein. The addition of water under mild acidic conditions gives 3-hydroxypropionaldehyde with high selectivity. Preferentially buffer solutions with a pH 4-5 or weak acidic ion exchange resins are used as catalysts. Further hydrogenation of this aqueous solutions gives 1,3-propanediol. There is an alternative route via hydroformylation of ethylene oxide and subsequent hydrogenation of the intermediate 3-hydroxypropionaldehyde. More recently a fermentation route from corn sugar has been commercialized.
Prepared by reduction of ethyl glycidate with lithium aluminum hydride.

General Manufacturing Information

Plastics Material and Resin Manufacturing
1,3-Propanediol: ACTIVE

Analytic Laboratory Methods

A method for the gas chromatographic-mass spectrometric identification and quantification of ethylene glycol and diethylene glycol in plasma is described. Such a method is necessary in clinical and forensic toxicology to diagnose probable intoxication and to control the efficacy of detoxification. For sample preparation, the glycols were isolated using acetone after the addition of 1,3-propylene glycol as internal standard. The glycols were then esterified by pivalic acid (pivalic acid anhydride, triethylamine and methanol, 70 degrees C, 15 min) to improve their gas chromatographic characteristics. The glycols were first identified by a comparison of the full mass spectra with reference spectra and then quantified. Therefore, the peak area ratio in the total ion chromatogram (ethylene glycol or diethylene glycol/1,3-propanediol) of the sample was compared with the calibration curve in which the peak area ratios of the standards (0.05, 0.1, 0.5, 1 and 2 g/l), prepared in the same way, were plotted versus their concentrations. The method was linear at least from 0.05 to 2 g/L, with a detection limit of less than 0.01 g/L. The analytical recoveries were 99.2-102.9% for the different concentrations. Precision studies show coefficients of variation of 3.0-6.3% for the different concentrations.
Intoxications with the antifreeze constituent ethylene glycol (EG) occur infrequently, but may be fatal if not recognized and treated promptly. The aim of the present work was to develop an analytical method for rapid diagnosis of EG poisoning and for monitoring EG removal by hemodialysis. EG was measured by gas chromatography upon direct injection of serum or urine samples (50 microL diluted in 200 microL of distilled water containing 2,3-butanediol as internal standard). A 2-m x 2-mm glass column with Chromosorb 101 (80/100 mesh) separates these glycols within four minutes at 200 degrees C, using nitrogen as the carrier gas. The glycols 1,2- and 1,3-propanediol were separated from EG and the internal standard. Acetone, methanol, and isopropanol did not interfere with the analysis. The limit of quantitation of EG was close to 0.5 mM. Because no derivatization, extraction, or concentration procedures were necessary, EG may be determined quantitatively within 30 min, allowing for monitoring of hemodialysis, which should be performed for 15 hr in severe cases. The diagnosis of ethylene glycol intoxication in a late stage may be secured by analysis of urine collected on admission.
A liquid chromatography coupled with electrospray tandem mass spectrometry method was developed for the analysis of ethylene glycol, diethylene glycol, triethylene glycol, 1,4-butanediol, 1,2-butanediol, 2,3-butanediol, 1,2-propanediol and 1,3-propanediol, in serum after a Schotten-Baumann derivatization by benzoyl chloride. Usual validation parameters were tested: linearity, repeatability and intermediate precision, limits of detection and quantification, carry over and ion suppression. Limits of detection were between 0.18 and 1.1 mg/L, and limits of quantification were between 0.4 and 2.3 mg/L. Separation of isomers was possible either chromatographically or by selecting specific multiple reaction monitoring transitions. This method could be a useful tool in case of suspected intoxication with antifreeze agents, solvents, dietary supplements or some medical drug compounds.
LC/MS/MS analyses.

Storage Conditions

Conditions for safe storage, including any incompatibilities: Keep container tightly closed in a dry and well-ventilated place. Containers which are opened must be carefully resealed and kept upright to prevent leakage.

Stability Shelf Life

Chemical stability: Stable under recommended storage conditions.

Dates

Last modified: 11-23-2023

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